![molecular formula C15H17N3O B2572474 1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 733702-05-1](/img/structure/B2572474.png)
1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one is a compound of significant interest in various scientific fields It is known for its complex structure, which includes a quinoline moiety attached to a piperazine ring, further connected to an ethanone group
作用机制
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological and pharmaceutical activities . These activities suggest that the compound may interact with multiple targets within the body.
Mode of Action
Quinoline derivatives are known to exhibit a variety of biological activities, suggesting that they interact with their targets in a complex manner . More research is needed to fully understand the specific interactions between this compound and its targets.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Quinoline derivatives are known to exhibit a variety of biological and pharmaceutical activities . This suggests that the compound may have a range of effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of quinoline derivatives with piperazine under specific conditions. One common method includes the following steps:
Starting Materials: Quinoline-2-carboxylic acid and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The quinoline-2-carboxylic acid is activated by the coupling agent, followed by the addition of piperazine. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and reproducibility.
化学反应分析
Types of Reactions: 1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline or piperazine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Brexpiprazole: A compound with a similar structure, known for its use in treating schizophrenia and depression.
Aripiprazole: Another related compound, used as an antipsychotic agent.
Uniqueness: 1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific receptor binding profile and its potential applications in various therapeutic areas. Its ability to act as both an agonist and antagonist at different receptors sets it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
属性
IUPAC Name |
1-(4-quinolin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12(19)17-8-10-18(11-9-17)15-7-6-13-4-2-3-5-14(13)16-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZXBPWZEXDHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
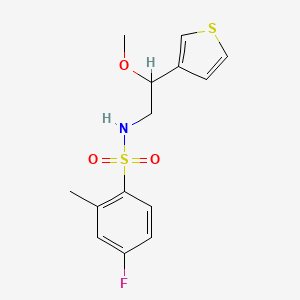
![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572395.png)
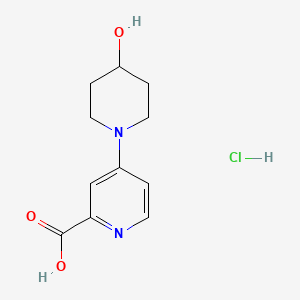
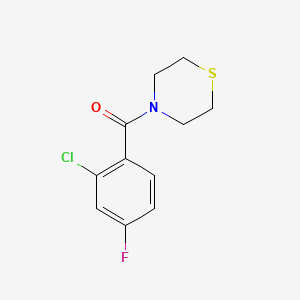
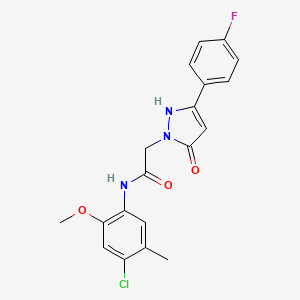
![4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2572400.png)
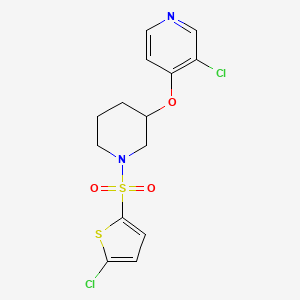
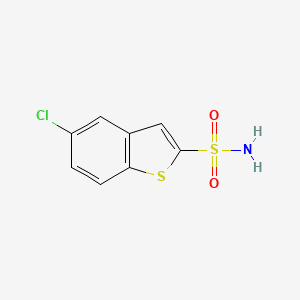
![[(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B2572406.png)
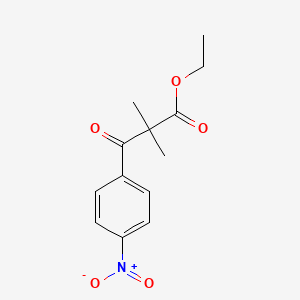
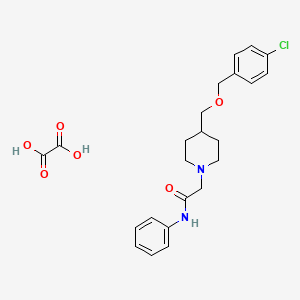

![4-bromo-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2572411.png)

